Product packaging for prostaglandin A2(Cat. No.:CAS No. 13345-50-1)

prostaglandin A2

Cat. No.: B143391
CAS No.: 13345-50-1
M. Wt: 334.4 g/mol
InChI Key: MYHXHCUNDDAEOZ-FOSBLDSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Prostaglandin (B15479496) Discovery and Early Prostaglandin A2 Investigations

The journey into prostaglandin research began in the 1930s when Ulf von Euler of Sweden and M.W. Goldblatt in the UK independently discovered that extracts from seminal fluid could lower blood pressure and cause smooth muscle to contract. youtube.comacs.org Von Euler named the active substance "prostaglandin," believing it originated from the prostate gland. youtube.com It took several decades before the chemical structures of these compounds were fully understood. In the 1950s and 1960s, Sune Bergström and his colleagues successfully purified and determined the structures of the first prostaglandins (B1171923), including Prostaglandin E2 (PGE2) and Prostaglandin F2α, for which groundbreaking work he, along with Bengt Samuelsson and John Vane, was awarded the Nobel Prize in 1982. acs.org

The investigation of this compound followed the characterization of these primary prostaglandins. PGA2 was identified as a naturally occurring prostaglandin, notably found in high concentrations in the gorgonian coral Plexaura homomalla, which uses it for self-defense. caymanchem.com In mammals, PGA2 is not typically present in significant amounts but arises from the non-enzymatic dehydration of PGE2. nih.govnih.govnih.gov Early research into PGA2 revealed its capacity as a vasodilator with natriuretic (salt-excreting) properties. caymanchem.com These initial findings, along with observed antitumor and antiviral activities, established PGA2 as a compound of significant biological interest. caymanchem.commedchemexpress.com

This compound within the Eicosanoid Network and Prostanoid Family

This compound is a component of a large class of signaling molecules known as eicosanoids. Eicosanoids are oxidized derivatives of 20-carbon fatty acids, with arachidonic acid being the most common precursor in mammals. wikipedia.orglibretexts.org They are not stored but are synthesized on demand in response to various stimuli and act locally as autocrine or paracrine mediators. wikipedia.org

The eicosanoid family is broadly divided into different pathways. PGA2 belongs to the prostanoid subclass, which is generated through the cyclooxygenase (COX) pathway. youtube.comnih.gov Prostanoids include prostaglandins, thromboxanes, and prostacyclins. nih.govaustinpublishinggroup.com

The synthesis pathway begins when an enzyme, phospholipase A2, is activated by a stimulus and cleaves arachidonic acid from the cell's membrane phospholipids. youtube.comnih.gov The free arachidonic acid is then acted upon by cyclooxygenase enzymes (COX-1 or COX-2) to form the unstable endoperoxide intermediate, Prostaglandin G2 (PGG2), which is quickly converted to another unstable intermediate, Prostaglandin H2 (PGH2). youtube.comyoutube.comnih.gov PGH2 is a critical branching point from which all other prostanoids are synthesized by specific synthases. nih.govresearchgate.net For example, PGE synthase converts PGH2 into PGE2. nih.gov this compound is then formed from the chemical dehydration of PGE2. nih.govnih.gov This places PGA2 as a secondary metabolite within the prostanoid cascade, derived from one of the most abundant primary prostaglandins.

Overview of this compound as a Bioactive Lipid Mediator

This compound is classified as a bioactive lipid mediator, a molecule derived from lipids that is capable of producing potent biological effects at very low concentrations. youtube.com Specifically, PGA2 is a member of the cyclopentenone prostaglandins, a subgroup characterized by a reactive α,β-unsaturated carbonyl group within their five-carbon ring structure. nih.govwikipedia.org This structural feature is largely responsible for many of its biological activities, which often occur independently of traditional G-protein coupled prostanoid receptors. nih.gov

Research has detailed several key biological functions of PGA2. It demonstrates significant antiproliferative activity, a characteristic shared with other cyclopentenone prostaglandins. nih.gov Studies have shown that PGA2 can block the cell cycle progression of certain cell lines at both the G1 and G2/M phases. caymanchem.com Furthermore, it has been found to induce p53-dependent apoptosis in cancer cells, highlighting its potential as an antitumor agent. medchemexpress.com Beyond its antiproliferative effects, PGA2 also exhibits antiviral properties. caymanchem.commedchemexpress.com The anti-inflammatory actions of cyclopentenone prostaglandins are another critical area of research, with their unique chemical structure allowing them to interact with cellular targets like the transcription factor NF-κB to modulate inflammatory responses. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B143391 prostaglandin A2 CAS No. 13345-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXHCUNDDAEOZ-FOSBLDSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864388
Record name (+)-Prostaglandin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13345-50-1
Record name PGA2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13345-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Prostaglandin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROSTAGLANDIN A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6VT5BDY9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Prostaglandin A2 Biosynthesis and Metabolism

Enzymatic Pathways Leading to Prostaglandin (B15479496) A2 Formation

The formation of prostaglandins (B1171923), including the precursors to PGA2, begins with the release of arachidonic acid from cellular membrane phospholipids. This step is primarily catalyzed by phospholipase A2 (PLA2) enzymes researchgate.netwikipedia.org.

Cyclooxygenase-Dependent Precursor Synthesis

The central enzymes in the initial phase of prostaglandin synthesis are the cyclooxygenases (COX), also known as prostaglandin G/H synthases (PTGS). There are two main isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandin G2 (PGG2) and subsequently reduce PGG2 to prostaglandin H2 (PGH2) researchgate.netipinnovative.com. COX-1 is generally constitutively expressed and involved in maintaining physiological homeostasis, while COX-2 is often inducible and plays a significant role in inflammation wikipedia.orgnih.govresearchgate.net. PGH2 serves as the common precursor for all series-2 prostaglandins researchgate.netnih.gov.

The conversion of PGH2 into specific prostaglandins like PGE2, PGD2, PGI2, and TXA2 is facilitated by distinct terminal prostaglandin synthases wikipedia.orgnih.gov. For instance, prostaglandin E synthases (PGES) convert PGH2 to PGE2 bio-rad.com.

Dehydration of Prostaglandin E2 as a Major Route for Prostaglandin A2 Generation

This compound is primarily formed through the dehydration of Prostaglandin E2 (PGE2) d-nb.infoontosight.ai. This reaction involves the removal of a water molecule from the cyclopentane (B165970) ring of PGE2, resulting in the formation of an α,β-unsaturated carbonyl group characteristic of cyclopentenone prostaglandins like PGA2 ontosight.aipnas.org. This dehydration can occur spontaneously or be influenced by enzymatic processes and the local tissue environment ontosight.aimdpi.com. The conversion of PGE2 to PGA2 alters the biological activity of the prostaglandin, with PGA2 often exhibiting anti-inflammatory effects, in contrast to the generally pro-inflammatory nature of PGE2 ontosight.ai.

This compound Catabolism and Inactivation Pathways

Once formed, PGA2 undergoes further metabolism and inactivation, leading to the formation of downstream metabolites.

Role of Prostaglandin Dehydrogenase in this compound Metabolism

A key enzyme involved in the catabolism of many prostaglandins, including PGA2, is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) glowm.comresearchgate.net. This enzyme catalyzes the oxidation of the hydroxyl group at position 15 to a keto group, a modification that significantly reduces the biological activity of prostaglandins glowm.com. While 15-PGDH is abundant in tissues like the lung, where it rapidly inactivates many prostaglandins during circulation, studies have suggested that PGA2 may survive passage through the lung more effectively than other prostaglandins, potentially due to its affinity for blood proteins pnas.org. However, PGA2 can still be a substrate for 15-PGDH, and a specific kidney PGDH with specificity for PGAs has been reported pnas.orgbioscientifica.com.

Formation of Downstream Metabolites (e.g., PGJ2, PGB2) from this compound

PGA2 can be further transformed into other metabolites. One such transformation involves the isomerization of PGA2 to the unstable compound prostaglandin C2 (PGC2), which can then isomerize to prostaglandin B2 (PGB2) bio-rad.commdpi.comreactome.org. These conversions involve rearrangements within the cyclopentane ring structure mdpi.com.

Another class of cyclopentenone prostaglandins, the PGJ2 series, is primarily derived from the dehydration of PGD2 d-nb.infowikipedia.org. While PGA2 and PGJ2 are distinct in their origin (PGE2 vs. PGD2), they both belong to the cyclopentenone family and share the characteristic α,β-unsaturated carbonyl group pnas.orgmdpi.comwikipedia.org. This structural feature is important for their biological activities, which often involve interactions with cellular targets other than the classical G protein-coupled prostanoid receptors pnas.orgresearchgate.net.

Cellular and Molecular Mechanisms of Prostaglandin A2 Action

Prostaglandin (B15479496) A2 Receptor Identification and Characterization

The interaction of PGA2 with cellular receptors is complex. While it can engage with classical prostanoid receptors, a significant portion of its biological activity is attributed to direct, covalent interactions with cellular proteins, bypassing the need for a traditional receptor.

Prostaglandin E2 (PGE2) is the primary endogenous ligand for the four E-type prostanoid receptor subtypes (EP1, EP2, EP3, and EP4). eurekalert.org These G protein-coupled receptors (GPCRs) mediate a wide range of physiological and pathological processes. wikipedia.org PGE2 exhibits high affinity for these receptors, particularly the EP4 receptor, which typically couples to Gαs proteins to stimulate intracellular cyclic AMP (cAMP) production. nih.govnih.gov

While PGE2 is the canonical ligand, cross-reactivity among prostanoids and their receptors can occur. For instance, PGE2 can bind to the prostaglandin F receptor (FP receptor) with an affinity only 10- to 30-fold lower than its primary ligand, PGF2α. nih.gov PGA2, as a metabolite of PGE2, is thought to interact weakly with EP receptors. medchemexpress.com Although specific binding affinity data for PGA2 are not extensively documented, the well-established high potency of PGE2 at EP receptors suggests that any interaction by PGA2 is of significantly lower affinity. tdl.orgnih.gov Therefore, while a classical receptor-mediated action for PGA2 at EP receptors cannot be entirely excluded, it is not considered its primary mechanism of action, especially when compared to its potent receptor-independent activities.

Table 1: Prostaglandin E Receptor Subtypes and Their Primary Signaling Mechanisms

Receptor SubtypePrimary G Protein CouplingPrincipal Second Messenger Pathway
EP1Gαq/11↑ Intracellular Ca²⁺
EP2Gαs↑ cAMP
EP3Gαi↓ cAMP
EP4Gαs↑ cAMP

A defining characteristic of cyclopentenone prostaglandins (B1171923), including PGA2, is their ability to function through receptor-independent mechanisms. This action is conferred by the electrophilic carbon atom within the cyclopentenone ring, which is susceptible to nucleophilic attack. This allows PGA2 to form covalent Michael adducts with the thiol groups of cysteine residues in various cellular proteins.

This covalent modification is a form of non-classical, receptor-independent signaling. Instead of binding to a specific cell surface receptor to initiate a signaling cascade, PGA2 directly alters the function of intracellular proteins. Key targets of this covalent adduction include transcription factors and components of signaling pathways. For example, the ability of PGA2 to inhibit the NF-κB signaling pathway is mediated by the direct covalent modification of critical cysteine residues on NF-κB subunits or associated kinases. nih.gov This mechanism allows PGA2 to exert profound biological effects, such as inducing apoptosis and inhibiting inflammation, without relying on high-affinity binding to a specific prostanoid receptor. medchemexpress.com

Intracellular Signaling Cascades Modulated by Prostaglandin A2

PGA2 influences several critical intracellular signaling pathways. These modulatory effects are a direct consequence of its interactions with classical receptors, albeit weak, and its potent receptor-independent covalent modifications of key signaling proteins.

The cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system. nih.gov Generally, prostaglandin stimulation can lead to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors. youtube.com This cascade is prominently activated by PGE2 binding to EP2 and EP4 receptors, which are coupled to the stimulatory G protein (Gαs) that activates adenylyl cyclase to produce cAMP. nih.govspandidos-publications.com

Given that PGA2 can interact with EP2 and EP4 receptors, it can plausibly influence this pathway, although its effects are considered less potent than those of PGE2. Activation of the cAMP/PKA pathway by prostaglandins has been shown to mediate various cellular responses. nih.gov

Small GTPases of the Rho family are critical regulators of the actin cytoskeleton and cell signaling. ebi.ac.ukyeastgenome.org The relationship between prostaglandins and these GTPases is complex.

Rac: Research indicates that the small GTPase Rac plays a role upstream of prostaglandin synthesis. Rac has been shown to stimulate the activity of phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from membrane phospholipids. nih.gov Arachidonic acid is the essential precursor for the synthesis of all prostaglandins, including PGA2. youtube.com This positions Rac as a regulator of prostaglandin production rather than a direct downstream target of PGA2 action.

Rap: The PGE2-EP4 receptor axis has been shown to regulate the small GTPase Rap. This signaling pathway can influence cellular processes such as invasion in cancer cells.

Cytoskeletal Dynamics: Prostaglandins can induce significant changes in the organization of the actin cytoskeleton. PGE2, largely acting through the cAMP pathway, can trigger the disassembly of actin stress fibers and disrupt focal adhesions. nih.gov This effect is mediated by modulating the activity of key actin-regulatory proteins. For example, PGE2 can inhibit the nuclear import of Myocardin-related transcription factor-A (MRTF-A), a co-activator of Serum Response Factor (SRF), which is essential for the transcription of genes like α-smooth muscle actin. nih.gov This modulation prevents the polymerization of G-actin to F-actin, a critical step in myofibroblast differentiation. nih.gov The actin cytoskeleton itself can, in turn, influence inflammatory signaling pathways. mdpi.com

One of the most extensively studied effects of PGA2 is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of inflammatory and immune responses. nih.gov In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription.

Cyclopentenone prostaglandins, including PGA2, are confirmed inhibitors of NF-κB activation. nih.gov The primary mechanism involves the direct covalent modification of critical components of the pathway. Research has shown that electrophilic prostaglandins can form adducts with a specific cysteine residue (Cys-179) in the activation loop of IKKβ, thereby inhibiting its kinase activity. More directly, some natural electrophilic compounds have been found to covalently modify Cysteine-62 of the p50 subunit of NF-κB, which physically blocks the protein from binding to its target DNA sequences. nih.gov This receptor-independent inhibition of NF-κB provides a molecular basis for the anti-inflammatory properties of PGA2.

Table 2: Key Molecular Targets and Pathways Modulated by this compound

Signaling PathwayKey Protein Target(s)Primary Effect of PGA2Mechanism
NF-κB PathwayIKKβ, NF-κB p50 SubunitInhibitionCovalent modification of cysteine residues
cAMP SignalingEP2/EP4 Receptors, Adenylyl CyclaseWeak ActivationLow-affinity receptor binding
Cytoskeletal RegulationActin, MRTF-AModulationIndirect, likely via cAMP-dependent pathways

Other Identified Downstream Signaling Targets of this compound

Beyond its more extensively studied interactions, this compound (PGA2) influences a range of other downstream signaling molecules that are critical to its antiproliferative effects. Research demonstrates that PGA2 treatment of breast carcinoma MCF-7 cells leads to a significant decrease in the protein levels of both cyclin D1 and cyclin-dependent kinase 4 (cdk4). nih.govpsu.edu This reduction in protein levels directly correlates with a loss of cdk4 kinase activity. nih.govpsu.edu

A crucial substrate of both cdk4 and cdk2 is the retinoblastoma protein (Rb), whose phosphorylation is a necessary step for the cell cycle to advance from the G1 to the S phase. nih.govnih.gov In cells treated with PGA2, Rb remains in its underphosphorylated state, a direct consequence of the inhibition of G1 cyclin-dependent kinases. nih.govnih.gov This blockage of Rb phosphorylation effectively halts cell cycle progression. nih.gov Interestingly, while PGA2 profoundly affects the cell cycle machinery, it appears to act without interfering with certain cytosolic proliferative signaling pathways, as the serum-induced activation of mitogen-activated protein kinase (MAPK) is not inhibited by PGA2 treatment. nih.gov

Furthermore, studies in non-mammalian systems have broadened the understanding of PGA2's impact. In an established insect cell line (BCIRL-HzAM1), PGA2 was found to influence the expression of 60 different proteins involved in a wide array of functions, including cell structure, immunity, metabolism, and signal transduction. nih.gov This suggests that the downstream effects of PGA2 are extensive and impact a diverse set of cellular processes. nih.gov

Target MoleculeCell/System TypeObserved Effect of PGA2Reference
Cyclin D1Human Breast Carcinoma (MCF-7)Dramatic decrease in protein levels nih.gov, psu.edu
Cyclin-Dependent Kinase 4 (Cdk4)Human Breast Carcinoma (MCF-7)Decrease in protein levels and kinase activity nih.gov, psu.edu
Retinoblastoma protein (Rb)NIH 3T3 cells, MCF-7 cellsRemains underphosphorylated nih.gov, nih.gov
Mitogen-Activated Protein Kinase (MAPK)NIH 3T3 cellsActivation was not inhibited nih.gov
Various (60 identified proteins)Insect Cell Line (BCIRL-HzAM1)Altered protein expression nih.gov

This compound Regulation of Gene Expression and Protein Function

Induction of Cyclin-Dependent Kinase Inhibitor p21

One of the most significant and well-documented effects of PGA2 is the potent induction of the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1/Sdi1). nih.govnih.gov This induction is a key mechanism behind PGA2's ability to arrest cell growth. nih.gov Notably, the increase in p21 expression occurs independently of the p53 tumor suppressor status of the cell, highlighting a distinct regulatory pathway. nih.govpsu.eduaacrjournals.org

The induction of p21 by PGA2 is not merely a correlative event; it is a critical determinant of the cellular outcome. nih.gov In cell lines like breast carcinoma MCF-7, PGA2 treatment induces p21, leading to growth arrest. nih.govcapes.gov.br Conversely, in human colorectal carcinoma RKO cells, which are highly sensitive to PGA2-induced cytotoxicity, this effect is associated with a failure to increase p21 expression. nih.govcapes.gov.br Forcing the expression of p21 in RKO cells using an adenoviral vector was shown to largely rescue the cells from PGA2-induced apoptotic cell death. nih.gov This finding directly implicates p21 as a protective factor that allows cells to survive the stress of PGA2 exposure by implementing cellular growth arrest. aacrjournals.orgnih.gov Further studies support this, showing that reducing endogenous p21 expression in MCF-7 cells diminished the growth arrest effect and increased cell death, making their response similar to that of RKO cells. nih.gov

Cell Linep21 Induction by PGA2Primary Cellular Response to PGA2Reference
MCF-7 (Breast Carcinoma)Yes (p53-independent)Growth Arrest nih.gov, nih.gov, capes.gov.br
RKO (Colorectal Carcinoma)NoApoptotic Cell Death nih.gov, capes.gov.br, nih.gov
MCF-7 (antisense p21)ReducedDiminished Growth Arrest, Increased Death nih.gov
RKO (ectopic p21 expression)Forced ExpressionRescued from Apoptosis nih.gov

Effects on Cyclin-Dependent Kinase 2 Activity

The induction of p21 by PGA2 directly leads to the inhibition of cyclin-dependent kinase 2 (Cdk2) activity. nih.govpsu.edunih.gov This inhibitory effect is a cornerstone of the G1 growth arrest mediated by PGA2. nih.govnih.gov The mechanism of inhibition is direct: following its induction, the p21 protein physically associates with the Cdk2 complex. nih.govpsu.edu Immunoprecipitation experiments have confirmed that p21 is complexed with Cdk2 in cells that have been treated with PGA2. nih.govpsu.edu

The functional consequence of this p21-Cdk2 interaction is a significant reduction in Cdk2's kinase activity. nih.govcapes.gov.br This prevents the phosphorylation of key substrates, such as the retinoblastoma protein, which are required for cells to pass the G1 checkpoint and enter the S phase of DNA synthesis. nih.gov The link between p21 induction and Cdk2 inhibition is starkly illustrated by comparing different cell line responses. In MCF-7 cells, PGA2 induces p21 and reduces Cdk2 activity, resulting in growth arrest. nih.gov In contrast, in RKO cells where p21 is not induced, Cdk2 activity is enhanced following PGA2 treatment, a state that is correlated with the onset of apoptosis rather than arrest. nih.govcapes.gov.br This demonstrates that the modulation of Cdk2 activity by the p21 pathway is a critical switch determining whether a cell undergoes growth arrest or cell death in response to PGA2. nih.govnih.gov

Prostaglandin A2 in Pathophysiological Processes

Prostaglandin (B15479496) A2 in Cellular Proliferation and Apoptosis

PGA2 demonstrates significant regulatory effects on cell growth, capable of halting proliferation and inducing programmed cell death, or apoptosis, in various cell types, particularly in cancer cell lines.

Anti-proliferative Effects of Exogenous Prostaglandin A2

Exogenous application of PGA2 has been shown to potently inhibit the proliferation of numerous cancer cell lines. psu.edu This anti-proliferative activity is a hallmark of cyclopentenone prostaglandins (B1171923) and is observed across different tumor types. psu.edu For instance, in C6 rat glioma cells, PGA2 treatment inhibits cell proliferation, an effect that is accompanied by a specific reduction in the messenger RNA (mRNA) for insulin-like growth factor-I (IGF-I), an autocrine growth factor for these cells. nih.gov Similarly, PGA2 suppresses the proliferation of human K562 erythroleukemia cells. nih.gov Studies on human breast carcinoma MCF-7 cells also confirm that PGA2 is a potent inhibitor of cell proliferation. psu.edu

Cell LineEffect of PGA2 TreatmentKey Research Finding
C6 Rat Glioma Inhibition of proliferationAccompanied by a decrease in IGF-I mRNA abundance. nih.gov
K562 Erythroleukemia Suppression of proliferationProliferation block is associated with the induction of a heat shock protein. nih.gov
MCF-7 Breast Carcinoma Potent inhibition of proliferationGrowth arrest is mediated through modulation of key G1 regulatory proteins. psu.edu

This compound-Mediated Cell Cycle Arrest (G1 and G2/M Phases)

PGA2 exerts its anti-proliferative effects primarily by inducing cell cycle arrest, preventing cells from progressing through the necessary phases for division. This arrest can occur at different checkpoints, most notably G1 and G2/M.

In NIH 3T3 cells, PGA2 reversibly blocks cell cycle progression at both the G1 and G2/M phases. nih.gov The arrest in the G1 phase is particularly significant and has been studied in detail. In breast carcinoma MCF-7 cells, PGA2 treatment leads to a G1 arrest that is associated with a significant decrease in the protein levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4). psu.edu This reduction leads to a loss of cdk4 kinase activity. psu.edu Furthermore, PGA2 treatment inhibits the activity of cdk2, an effect linked to an increase in the expression of the p21 protein, a cyclin-dependent kinase inhibitor. psu.edu The retinoblastoma protein (Rb), a critical substrate for cdk4 and cdk2, remains in its underphosphorylated, active state in PGA2-treated cells, which prevents the progression from G1 to S phase. psu.edu

While G1 arrest is a common outcome, PGA2 can also induce arrest at the G2/M checkpoint. In L1210 leukemia cells, treatment with PGA2 resulted in a significant G2/M arrest, which preceded the onset of apoptosis. nih.gov

Cell LineArrest PhaseMolecular Mechanisms
NIH 3T3 Cells G1 and G2/MReversible blockage of cell cycle progression. nih.gov
MCF-7 Breast Carcinoma G1Decrease in cyclin D1 and cdk4 levels; increase in p21 expression; inhibition of cdk2 activity; hypophosphorylation of Rb. psu.edu
L1210 Leukemia Cells G2/MAccumulation of cells in G2/M phase prior to DNA fragmentation. nih.gov

Induction of Apoptosis by this compound

Beyond halting cell proliferation, PGA2 can actively induce apoptosis in various tumor cells. This process is often caspase-dependent and can be triggered through multiple molecular pathways. In HL-60 cells, PGA2 treatment induced characteristics of apoptosis such as nuclear condensation and DNA fragmentation. capes.gov.br This was associated with the activation of caspase-3 and caspase-9, as well as the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway. capes.gov.br

In L1210 cells, PGA2 treatment at cytotoxic concentrations led to morphological features of apoptosis, including chromatin condensation and the formation of apoptotic bodies. nih.gov The induction of apoptosis by PGA2 often requires the synthesis of new proteins. nih.govnih.gov For example, in HCT116 colorectal cancer cells, the induction of apoptosis by PGA2 was prevented by cycloheximide, an inhibitor of protein synthesis. nih.gov The process in these cells was found to be dependent on the tumor suppressor protein p53. nih.gov PGA2 treatment led to the phosphorylation and activation of p53, which in turn transcriptionally induced target genes like DR5 (Death Receptor 5), a key player in initiating the apoptotic cascade. nih.gov

Cell LineApoptotic MechanismKey Findings
HL-60 Cells Intrinsic PathwayInvolves cytochrome c release and activation of caspase-9 and caspase-3. capes.gov.br
L1210 Cells De Novo Protein SynthesisApoptosis is preceded by G2/M arrest and requires new protein synthesis. nih.gov
HCT116 Cells (p53 wild-type) p53-Dependent PathwayPGA2 activates p53, leading to transcriptional induction of the DR5 gene, triggering caspase-dependent apoptosis. nih.gov

This compound in Inflammation and Immune Responses

While many prostaglandins are key mediators in the generation of inflammatory responses, certain prostaglandins, particularly those of the cyclopentenone class, also possess anti-inflammatory properties. nih.govnih.gov

Anti-inflammatory Properties of this compound

The anti-inflammatory effects of cyclopentenone prostaglandins like PGA2 are linked to their ability to inhibit key pro-inflammatory signaling pathways. A primary target is the transcription factor Nuclear Factor-κB (NF-κB), which is a central mediator of immune and inflammatory responses. nih.gov NF-κB activation leads to the rapid induction of numerous genes encoding inflammatory cytokines and other mediators. youtube.com

Studies on Prostaglandin A1 (PGA1), which shares the reactive cyclopentenone structure with PGA2, have shown that it is a potent inhibitor of NF-κB activation in various human cells. nih.gov This inhibition prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that holds NF-κB inactive in the cytoplasm. nih.gov By preventing IκB-α degradation, PGA1 effectively traps NF-κB in the cytoplasm, blocking its ability to move to the nucleus and activate pro-inflammatory genes. nih.gov This inhibition of NF-κB activation is considered a major component of the immunosuppressive activity of these prostaglandins. nih.gov Given that this action is dependent on the reactive cyclopentenone ring, it provides a strong mechanistic basis for the anti-inflammatory properties of PGA2 as well.

This compound in Cancer Biology

This compound has demonstrated notable antitumor activity in various preclinical studies. It is recognized as a potent inhibitor of cell proliferation in cultured cancer cells and has been shown to suppress tumor growth in in vivo models. psu.edunih.gov This growth arrest is a primary mechanism behind its anti-cancer effects, occurring mainly through a block in the G1 phase of the cell cycle. nih.gov The ability of PGA2 to modulate key proteins involved in cell cycle progression provides a molecular basis for its potential as a chemotherapeutic agent. psu.edu

The antitumor effects of this compound have been specifically documented in human carcinoma cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In both cell lines, exposure to PGA2 leads to a significant reduction in cell numbers and induces apoptosis, characterized by morphological changes like chromatin aggregation and cell membrane blebbing.

In MCF-7 cells, PGA2 treatment causes a G1 phase cell cycle arrest. psu.edu This is achieved by markedly decreasing the protein levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4), while simultaneously increasing the expression of the cell cycle inhibitor p21. psu.edu The reduction in these proteins leads to a loss of cdk4 kinase activity and keeps the retinoblastoma protein (Rb) in its underphosphorylated, growth-suppressive state. psu.edu Additionally, PGA2 has been found to significantly decrease the relative telomerase activity in both HeLa and MCF-7 cells, thereby inhibiting a key enzyme involved in cancer cell immortality.

Effects of this compound on Carcinoma Cell Lines
Cell LineEffectMechanismSource
MCF-7 (Breast Carcinoma)Inhibits cell proliferation; Induces G1 arrest and apoptosis.Decreases cyclin D1 and cdk4 levels; Increases p21 expression; Inhibits cdk4 kinase activity; Reduces telomerase activity. psu.edu
HeLa (Cervix Carcinoma)Reduces cell numbers; Induces apoptosis.Induces chromatin aggregation and membrane blebbing; Reduces telomerase activity.

The biological activities of this compound stand in stark contrast to those of its precursor, Prostaglandin E2 (PGE2), particularly in the context of cancer. PGE2 is widely recognized as a pro-tumoral agent, with elevated levels found in numerous human malignancies where it promotes cancer progression through multiple mechanisms.

PGE2 supports tumor aggressiveness by stimulating cell proliferation, promoting angiogenesis, inducing metastasis, and allowing cancer cells to evade apoptosis. A key aspect of its pro-tumoral function is its ability to suppress antitumor immunity within the tumor microenvironment. PGE2 can inhibit the function of cytotoxic T cells and natural killer (NK) cells, while promoting the expansion of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).

In contrast, PGA2 exhibits antitumor properties. While PGE2 promotes cell cycle progression, PGA2 induces cell cycle arrest, as seen in MCF-7 cells. psu.edu While PGE2 fosters an inflammatory microenvironment that supports tumor growth, PGA2 demonstrates potent anti-inflammatory effects by inhibiting the NF-κB pathway and suppressing the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govmdpi.com This fundamental opposition highlights the distinct and often opposing roles these two prostaglandins play in carcinogenesis.

Contrasting Roles of PGA2 and PGE2 in Cancer
FeatureThis compound (PGA2)Prostaglandin E2 (PGE2)Source
Overall Role in Cancer AntitumorPro-tumoral psu.edu
Cell Proliferation Inhibits; Induces G1 arrestPromotes psu.edu
Inflammation Anti-inflammatory (inhibits NF-κB, cytokines)Pro-inflammatory (mediates inflammatory signs) nih.govmdpi.com
Immune Response Induces anti-inflammatory heat shock responseSuppresses antitumor immunity nih.govresearchgate.net
Apoptosis InducesPromotes escape from apoptosis

This compound in Vascular Biology and Endothelial Function

Recent research has uncovered a previously unknown, critical role for this compound in protecting the vascular endothelium, the single-cell layer lining blood vessels. PGA2 has been shown to enhance the integrity of the pulmonary endothelial cell (EC) barrier and protect it from dysfunction caused by inflammatory agents like thrombin and LPS. nih.govnih.govmolbiolcell.org This barrier-protective effect is vital for preventing vascular leakage during inflammation and injury. nih.gov

Furthermore, PGA2 actively suppresses inflammatory signaling within endothelial cells. It inhibits the LPS-induced NF-κB pathway, which in turn reduces the expression of endothelial adhesion molecules ICAM-1 and VCAM-1. nih.govnih.govmolbiolcell.org These molecules are crucial for recruiting inflammatory cells to the vessel wall, so their suppression helps to dampen the inflammatory response. Mechanistically, these protective effects of PGA2 on the endothelium are mediated through the prostanoid EP4 receptor, which functions as a novel receptor for PGA2. nih.govnih.govmolbiolcell.org The discovery of this PGA2-EP4 signaling axis reveals a new pathway for vascular protection that could be significant in pathological states associated with increased vascular permeability and inflammation. nih.gov

Regulation of Vascular Endothelial Cell Permeability

This compound (PGA2) has been identified as a significant modulator of vascular endothelial function, playing a crucial role in enhancing the endothelial barrier. nih.govnih.gov Research has demonstrated that PGA2 not only strengthens the endothelial cell (EC) barrier but also provides protection against barrier dysfunction induced by agents such as the vasoactive peptide thrombin and the proinflammatory bacterial product lipopolysaccharide (LPS). nih.govnih.govmolbiolcell.org

The mechanism underlying these barrier-protective effects involves the prostanoid receptor EP4, which has been identified as a novel receptor for PGA2. nih.govnih.govmolbiolcell.org The binding of PGA2 to the EP4 receptor initiates a cascade of intracellular signaling events. nih.gov These effects were shown to be nullified when the EP4 receptor was inhibited either pharmacologically or through molecular techniques. nih.govnih.govmolbiolcell.org

The signaling pathway downstream of EP4 activation by PGA2 involves the activation of Rap1/Rac1 GTPase and protein kinase A (PKA). nih.govmolbiolcell.org These molecules, in turn, target various components of cell adhesions and the cytoskeleton. nih.gov Key proteins targeted in this pathway include VE-cadherin, p120-catenin, ZO-1, cortactin, and VASP. nih.gov Co-immunoprecipitation studies have revealed that PGA2 stimulates the association of VE-cadherin, α-catenin, and ZO-1 with VASP, a cytoskeletal target of PKA. nih.govmolbiolcell.org This convergence of PKA and Rac-mediated signaling pathways on cytoskeletal and cell junction proteins is fundamental to the EC barrier-enhancing response induced by PGA2. nih.govmolbiolcell.org

Furthermore, PGA2's protective actions extend to suppressing inflammatory signaling cascades. It has been shown to inhibit the NFκB pathway and the subsequent expression of endothelial cell adhesion molecules ICAM1 and VCAM1, which are typically induced by LPS. nih.govmolbiolcell.org

Table 1: Key Molecules in PGA2-Mediated Regulation of Endothelial Permeability

Molecule Role in PGA2 Signaling Pathway Effect on Endothelial Barrier
This compound (PGA2) Initiates the signaling cascade by binding to the EP4 receptor. nih.govnih.gov Enhances and protects the endothelial barrier. nih.govnih.gov
EP4 Receptor A novel receptor for PGA2 that mediates its effects. nih.govnih.govmolbiolcell.org Activation is crucial for the barrier-protective effects of PGA2. nih.govnih.gov
Rap1/Rac1 GTPase Activated downstream of EP4, mediating cytoskeletal remodeling. nih.govmolbiolcell.org Contributes to the strengthening of cell adhesions and the cytoskeleton. nih.gov
Protein Kinase A (PKA) Activated by the EP4 receptor, targets cytoskeletal proteins. nih.gov Enhances the association of junctional proteins. nih.gov
VE-cadherin, p120-catenin, ZO-1 Cell adhesion proteins targeted by the PGA2-EP4 pathway. nih.gov Their enhanced association strengthens the endothelial barrier. nih.gov
VASP A PKA cytoskeletal target that associates with junctional proteins. nih.gov Facilitates the cytoskeletal remodeling induced by PGA2. nih.gov
NFκB Pathway An inflammatory signaling pathway. Inhibited by PGA2, leading to reduced inflammation. nih.govmolbiolcell.org
ICAM1, VCAM1 Endothelial adhesion molecules. Their expression is suppressed by PGA2. nih.govmolbiolcell.org

Protective Effects in Acute Lung Injury Models

The barrier-protective and anti-inflammatory properties of this compound observed in cellular studies translate to significant protective effects in in vivo models of acute lung injury (ALI). nih.govnih.gov ALI and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation and increased permeability of the alveolar-capillary barrier. nih.govmdpi.com

Research has demonstrated the efficacy of PGA2 in two distinct mouse models of ALI. nih.govmolbiolcell.org The first model involves inflammatory injury induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. nih.govnih.govmolbiolcell.org The second is a "two-hit" ALI model, which combines suboptimal mechanical ventilation with the injection of a thrombin receptor-activating peptide, mimicking a more complex clinical scenario of lung injury. nih.govmolbiolcell.org

In both of these models, the administration of PGA2 resulted in protective effects against lung injury. nih.govnih.govmolbiolcell.org Critically, these protective effects were found to be dependent on the endothelial-specific expression of the EP4 receptor. nih.gov In mice with an endothelial-specific knockout of the EP4 receptor, the beneficial effects of PGA2 in ALI were abolished. nih.govnih.govmolbiolcell.org This finding underscores the importance of the PGA2-EP4 axis within the vascular endothelium for mitigating the pathological processes associated with ALI, such as increased vascular leakage and inflammation. nih.govnih.gov

Table 2: this compound in Acute Lung Injury Models

Model of Acute Lung Injury Inducing Agent(s) Observed Protective Effect of PGA2 Role of Endothelial EP4 Receptor
Inflammatory Injury Lipopolysaccharide (LPS) nih.govnih.gov Protective against lung injury. nih.govnih.govmolbiolcell.org Essential for PGA2-mediated protection. nih.govnih.govmolbiolcell.org
Two-Hit Injury Suboptimal mechanical ventilation and thrombin receptor-activating peptide. nih.govmolbiolcell.org Protective against lung injury. nih.govmolbiolcell.org Essential for PGA2-mediated protection. nih.govmolbiolcell.org

Advanced Research Methodologies for Prostaglandin A2 Studies

Mass Spectrometry-Based Quantification and Analysis

Mass spectrometry (MS) offers high sensitivity and selectivity for the detection and quantification of prostaglandins (B1171923), which are often present at low concentrations in biological samples. uab.eduuab.edu Coupled with chromatographic separation techniques, MS allows for the differentiation of structurally similar prostaglandin (B15479496) isomers.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of prostaglandins, including PGA2. researchgate.net This method provides a high degree of selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostanoids without the need for derivatization. nih.gov In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate the various components. The separated molecules are then ionized, and the mass spectrometer selects the ion corresponding to the analyte of interest (in this case, PGA2). This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), enhances the specificity of the analysis. nih.gov

A recently developed ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) method has been established for the simultaneous quantitative analysis of nine different prostaglandins, including PGA2, in the supernatant of LPS-induced RAW264.7 cells and the serum of adjuvant-induced arthritis rats. frontiersin.org This highlights the capability of modern LC-MS/MS platforms to analyze a panel of lipid mediators in a single run. frontiersin.org The high sensitivity of these methods allows for the detection of prostaglandins in the nanogram-per-milliliter range. frontiersin.org

Table 1: LC-MS/MS Parameters for Prostaglandin Analysis

ParameterDescriptionExample from Literature
Chromatographic ColumnStationary phase used for separation of prostaglandins.Hypersil Gold C18 column rsc.org
Ionization ModeMethod used to generate ions from the analyte molecules.Negative ion electrospray nih.gov
Mass SpectrometerAnalyzer used for detecting and quantifying ions.Triple quadrupole mass spectrometer nih.gov
Detection ModeSpecific technique used for quantification.Multiple Reaction Monitoring (MRM) nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another highly sensitive and reproducible technique for the quantification of prostaglandins. nih.gov However, a significant drawback of GC-MS for prostaglandin analysis is the requirement for derivatization. uab.eduuab.edunih.gov Prostaglandins are not sufficiently volatile for direct GC analysis, so they must be chemically modified to increase their volatility. mdpi.com This multi-step derivatization process can be laborious. nih.govnih.gov Despite this, GC-MS, particularly with negative ion chemical ionization (NICI), offers excellent sensitivity for prostaglandin detection. nih.gov

The general procedure for GC-MS analysis of prostaglandins involves extraction from the biological matrix, followed by derivatization steps, and then injection into the GC-MS system. nih.govresearchgate.net The prostaglandins are separated on the gas chromatography column and subsequently detected by the mass spectrometer. researchgate.net

For accurate quantification of prostaglandins by mass spectrometry, the use of stable isotope-labeled internal standards is crucial. nih.gov These standards, such as deuterated prostaglandins (e.g., Prostaglandin A2-d4), are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium. nih.gov

The internal standard is added to the sample at a known concentration before any sample preparation steps. nih.gov Because the internal standard has the same chemical and physical properties as the endogenous analyte, it experiences the same losses during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the endogenous prostaglandin to the signal from the stable isotope-labeled internal standard, any variations in the analytical process can be corrected for, leading to highly accurate and precise quantification. scispace.com The use of deuterated standards like PGE2-d4 for the quantification of PGE2 is a well-established practice and the same principle is applied for other prostaglandins, including PGA2. nih.govnih.gov

In Vitro Cellular Models for this compound Research

In vitro cellular models are fundamental tools for investigating the specific biological effects of this compound at the cellular and molecular level. These models allow for controlled experiments to dissect the mechanisms of action of PGA2.

Cell culture systems are invaluable for studying the influence of PGA2 on fundamental cellular processes such as proliferation, cell cycle progression, and programmed cell death (apoptosis). For instance, studies have utilized human cancer cell lines like HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) to investigate the anti-proliferative and pro-apoptotic effects of PGA2. nih.gov

In one such study, exposure of HeLa and MCF-7 cells to PGA2 resulted in a significant reduction in cell numbers. nih.gov Morphological analysis of these cells revealed classic signs of apoptosis, including chromatin aggregation and cell membrane blebbing. nih.gov Furthermore, cell cycle analysis showed an increase in DNA content preceding the G0/G1 peak, which is indicative of apoptotic body formation. nih.gov

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineObserved Effect of PGA2Key Findings
HeLa (Human Cervical Carcinoma)Reduced cell numbers, induction of apoptosisSignificant decrease in cell viability after 24 and 48 hours of exposure. nih.gov
MCF-7 (Human Breast Carcinoma)Reduced cell numbers, induction of apoptosisMore pronounced reduction in cell numbers compared to HeLa cells. nih.gov

The role of PGA2 in modulating vascular endothelial function can be effectively studied using endothelial cell models. nih.gov Human pulmonary endothelial cells, for example, have been used to investigate the effects of PGA2 on endothelial barrier function and inflammatory responses. nih.govnih.govmolbiolcell.org

Research has shown that PGA2 can enhance the endothelial barrier and protect against barrier dysfunction caused by inflammatory stimuli like thrombin and lipopolysaccharide (LPS). nih.govnih.govmolbiolcell.org In these models, PGA2 was also found to suppress LPS-induced inflammatory signaling by inhibiting the NF-κB pathway and the expression of adhesion molecules such as ICAM1 and VCAM1. nih.govnih.govmolbiolcell.org These studies have identified the EP4 receptor as a novel receptor for PGA2 that mediates these protective effects. nih.govnih.govmolbiolcell.org

In Vivo Preclinical Models for this compound Investigation

In vivo preclinical models are indispensable for elucidating the physiological and pathological roles of this compound (PGA2). These models, primarily involving rodents, allow for the study of complex biological responses to PGA2 in a whole-organism context, providing critical data on efficacy and mechanism of action before any potential clinical consideration.

Murine Models of Acute Lung Injury

To investigate the potential therapeutic effects of compounds like this compound in acute lung injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), researchers utilize various murine models that replicate key aspects of the human condition. journalagent.comphysiology.org These models are essential for studying the complex inflammatory cascade associated with ALI.

Commonly used models involve inducing lung injury through different stimuli:

Acid Aspiration: Intratracheal instillation of hydrochloric acid (HCl) is used to mimic ALI caused by the aspiration of gastric contents. journalagent.comphysiology.orgnih.gov This method directly damages the alveolar epithelium and endothelium, leading to a robust inflammatory response characterized by neutrophil infiltration, edema, and alveolar hemorrhage. journalagent.comnih.gov

Endotoxin-Induced Injury: Administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, is a widely used model for sepsis-induced ALI. This model triggers a strong inflammatory response, leading to the accumulation of neutrophils in the lungs. nih.gov

Oleic Acid (OA) Injection: Intravenous injection of oleic acid primarily injures endothelial cells, resulting in significant lung edema. nih.gov This model is often used to study the permeability aspects of ALI.

In these models, the therapeutic potential of a substance is evaluated by measuring key pathological outcomes.

Model TypeInducing AgentKey Pathological Features ReproducedPrimary Application
Acid AspirationHydrochloric Acid (HCl)Epithelial/endothelial damage, neutrophil infiltration, edema journalagent.comnih.govMimics aspiration-related ALI
Sepsis-Induced ALILipopolysaccharide (LPS)Neutrophil accumulation, inflammation nih.govMimics sepsis-related ALI
Lipid Embolism ModelOleic Acid (OA)Severe endothelial injury and pulmonary edema nih.govStudies vascular permeability changes in ALI

Models for Assessing Antitumor Activity

This compound is recognized as an agent with antitumor properties, capable of inducing apoptosis, a form of programmed cell death. medchemexpress.com To assess the efficacy and mechanisms of its antitumor activity in a living system, various preclinical models are employed.

Xenograft Models: These models involve the implantation of human cancer cells into immunodeficient mice. This allows for the study of the effect of PGA2 directly on the growth of human tumors. The reduction in tumor volume and weight following treatment are primary endpoints in these studies. Xenograft models are widely used to study the effects of other prostaglandins and their inhibitors, providing a strong rationale for their use in PGA2 research. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically modified to develop specific types of cancer spontaneously. For instance, the ApcMin/+ mouse model, which develops intestinal adenomas, is frequently used in studies of colon cancer and the role of the prostaglandin pathway. nih.gov Such models are invaluable for studying how PGA2 might influence tumor initiation and progression in a more physiologically relevant context, complete with an intact immune system.

Carcinogen-Induced Models: In these models, tumors are induced by exposing animals to chemical carcinogens, such as azoxymethane (AOM) for colon cancer. nih.gov These models are useful for evaluating the potential of PGA2 to prevent or inhibit cancer development in response to environmental or chemical insults.

Molecular and Genetic Techniques in this compound Pathway Research

Understanding the precise mechanisms through which this compound exerts its effects requires sophisticated molecular and genetic tools. These techniques allow researchers to dissect the signaling pathways at the cellular level, identify molecular targets, and understand the genetic regulation underlying PGA2's biological activities.

Receptor Knockout/Knockdown Studies (e.g., EP4 Receptor Knockout)

Prostaglandins mediate their effects by binding to specific G protein-coupled receptors on the cell surface, such as the EP receptor series for Prostaglandin E2 (PGE2). biorxiv.org Although the specific receptor profile for PGA2 is less defined, the techniques used to study other prostaglandins are directly applicable.

Receptor knockout or knockdown studies are a powerful approach to determine the necessity of a specific receptor in a signaling pathway. nih.gov

Knockout Mice: In this approach, mice are genetically engineered to lack the gene for a specific receptor, for example, the EP4 receptor (EP4-/-). nih.gov By comparing the response to a prostaglandin in these knockout mice versus wild-type mice, researchers can determine if the EP4 receptor is required for that prostaglandin's effect. nih.gov For instance, studies using EP2-knockout mice have shown reduced tumor growth, indicating the importance of this receptor in cancer progression. nih.gov

Conditional Knockout: This more advanced technique allows for the deletion of a gene in specific cell types or at a particular time. For example, a conditional knockout of the EP4 receptor in fibroblasts has been used to demonstrate the critical role of these cells in mediating prostaglandin-driven bone destruction. nih.gov

siRNA Knockdown: In vitro, small interfering RNA (siRNA) can be used to temporarily reduce the expression of a specific receptor in cultured cells. This allows for rapid screening of which receptors might be involved in a cellular response to PGA2. nih.gov

These genetic manipulation techniques are crucial for identifying the specific receptors and downstream pathways that PGA2 utilizes to produce its anti-inflammatory or antitumor effects.

Gene Expression Analysis Related to this compound Mechanisms

To understand how this compound influences cellular function, researchers analyze its impact on gene and protein expression. This provides a detailed map of the cellular processes affected by PGA2.

One study investigated the effects of PGA2 on an established insect cell line, revealing that it significantly altered the expression of 60 different proteins. nih.gov In contrast, other related prostaglandins (PGE2 and PGF2α) had minimal effects, highlighting the unique activity of PGA2. nih.gov

The methodology for this type of analysis typically involves:

Protein Separation: Cell lysates are analyzed by two-dimensional gel electrophoresis to separate individual proteins. nih.gov

Protein Identification: Spots on the gel that show changes in expression are excised and analyzed using mass spectrometry (e.g., MALDI TOF/TOF) to identify the specific proteins. nih.gov

mRNA Confirmation: To confirm that changes in protein levels are due to altered gene expression, quantitative PCR (qPCR) is used to measure the corresponding mRNA levels. nih.gov

The proteins affected by PGA2 in the study were grouped into several key functional categories, demonstrating the broad impact of PGA2 on cellular physiology. nih.gov

Functional CategoryDescription of Cellular Processes Affected by PGA2
Cell Structure and FunctionProteins involved in maintaining cellular architecture and basic operations.
Cell Protection and ImmunityProteins related to cellular defense mechanisms and immune responses.
Energetics and MetabolismProteins involved in energy production and metabolic pathways.
Nucleotide ProcessingProteins that manage the building blocks of DNA and RNA.
Protein Action and ProcessingProteins involved in the synthesis, modification, and degradation of other proteins.
Signal TransductionProteins that relay signals from the cell exterior to the interior, initiating cellular responses.

This table is based on functional categories of proteins influenced by this compound treatment in an insect cell line study. nih.gov

This detailed analysis of gene and protein expression provides crucial insights into the molecular mechanisms behind PGA2's observed biological effects. nih.gov

Future Directions and Translational Perspectives in Prostaglandin A2 Research

Development of Selective Prostaglandin (B15479496) A2 Modulators

The development of selective modulators for specific prostaglandin pathways has been a significant focus in drug discovery, aiming to harness their therapeutic benefits while minimizing off-target effects. However, the pursuit of selective PGA2 modulators, including agonists and antagonists, remains a nascent field with limited publicly available research.

While the synthesis of various prostaglandin analogs is an active area of chemical research, the specific development of compounds that selectively target and modulate the activity of PGA2 is not well-documented in current scientific literature. The synthesis of thio analogs of prostaglandin H2 and prostaglandin F2 from PGA2 has been described, highlighting the chemical tractability of modifying the PGA2 structure. Furthermore, research into the synthesis of 1,15-lactones of various prostaglandins (B1171923), including A2, has been stimulated by their discovery in marine molluscs, suggesting potential avenues for creating novel PGA2-related compounds.

The lack of defined, specific cell-surface receptors for PGA2 poses a significant challenge in the rational design of selective modulators. Unlike other prostaglandins that bind to well-characterized G-protein coupled receptors, the primary mode of action for PGA2 appears to be intracellular, further complicating the development of traditional receptor agonists and antagonists. Future research in this area will likely depend on a deeper understanding of PGA2's intracellular targets and signaling mechanisms to guide the synthesis and screening of novel, selective modulators.

Prostaglandin A2 as a Potential Therapeutic Agent in Oncology

The most robust area of preclinical research for this compound lies in its potential as an anti-cancer agent. Numerous studies have demonstrated its ability to inhibit the growth of various cancer cell lines through the induction of apoptosis.

Mechanisms of Action in Cancer Cells:

PGA2 has been shown to induce apoptosis through multiple pathways, exhibiting both p53-dependent and caspase-independent mechanisms depending on the cancer cell type.

p53-Dependent Apoptosis: In colorectal cancer cells (HCT116) with wild-type p53, PGA2 induces apoptosis through the activation of the DNA-dependent protein kinase (DNA-PKcs). wikipedia.orgfrontiersin.org This activation leads to the phosphorylation of p53, which in turn transcriptionally upregulates Death Receptor 5 (DR5), a key mediator of extrinsic apoptosis. wikipedia.orgfrontiersin.org The induction of apoptosis in this context is dependent on both caspase activity and new protein synthesis. wikipedia.orgfrontiersin.org

Caspase-Independent Apoptosis: In contrast, in hepatocellular carcinoma cell lines (Hep 3B and Hep G2), PGA2 induces the hallmarks of apoptosis, such as nuclear condensation and DNA laddering, without the cleavage of poly ADP-ribose polymerase (PARP) or the involvement of caspases. nih.gov This suggests a distinct, caspase-independent pathway for apoptosis induction in these liver cancer cells. nih.gov

The table below summarizes key findings from preclinical studies on the anti-cancer effects of this compound.

Cell LineCancer TypeKey FindingsMechanism of Action
HCT116Colorectal CancerInduces apoptosisp53-dependent, DNA-PKcs-p53-DR5 pathway, caspase-dependent
HCT116 p53-/-Colorectal CancerInduces apoptosis with less potency and at delayed time pointsp53 and DNA-PK independent
Hep 3BHepatocellular CarcinomaInhibits growth and induces apoptosisCaspase-independent
Hep G2Hepatocellular CarcinomaInhibits growth and induces apoptosisCaspase-independent
MCF-7Breast CancerInduces apoptosisModulation of apoptosis-related proteins (e.g., BAX)

These findings underscore the potential of PGA2 as a template for the development of novel anti-cancer therapies. Its ability to induce apoptosis through multiple pathways could be advantageous in overcoming resistance to conventional chemotherapeutics.

Exploring this compound in Inflammatory Disease Resolution

While prostaglandins are well-known mediators of inflammation, there is growing recognition of their role in the active resolution of inflammation, a process critical for restoring tissue homeostasis. The roles of PGE2 and PGD2 in both promoting and resolving inflammation have been extensively studied. However, the specific contribution of this compound to the resolution of inflammatory diseases is an area with a significant knowledge gap.

Current research on the resolution of inflammation focuses on specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, as well as the dual roles of other prostaglandins. For instance, PGE2 can switch from a pro-inflammatory to a pro-resolving mediator, in part by inducing the expression of enzymes that produce SPMs. Macrophage polarization from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype is a key event in inflammation resolution, and this process is influenced by various lipid mediators.

Despite the wealth of information on other prostaglandins, there is a conspicuous absence of direct evidence from preclinical studies detailing the role of PGA2 in the resolution phase of inflammation. Future research should aim to investigate whether PGA2 plays a role in key resolution processes such as:

Inhibition of neutrophil recruitment and promotion of apoptosis.

Enhancement of macrophage efferocytosis (clearance of apoptotic cells).

Polarization of macrophages towards a pro-resolving M2 phenotype.

Induction of specialized pro-resolving mediator biosynthesis.

Understanding the potential role of PGA2 in these processes could open up new therapeutic avenues for chronic inflammatory diseases characterized by a failure of resolution.

Elucidating Novel this compound Signaling Pathways and Receptors

A significant hurdle in the therapeutic development of this compound is the incomplete understanding of its signaling pathways and the lack of a definitively identified specific cell-surface receptor. While other prostanoids exert their effects through a well-defined family of G-protein coupled receptors (GPCRs), the primary mechanisms of PGA2 action appear to be intracellular.

The cyclopentenone structure of PGA2, containing an electrophilic carbon atom, allows it to form covalent adducts with cellular proteins, a mechanism distinct from the receptor-ligand interactions of other prostaglandins. This chemical reactivity is thought to be central to its biological effects, including the induction of apoptosis and the activation of heat shock proteins.

While the downstream effectors of PGA2-induced apoptosis, such as the DNA-PKcs-p53-DR5 axis in colorectal cancer, have been identified, the initial molecular events that trigger these pathways remain to be fully elucidated. It is unclear whether PGA2 directly interacts with components of these pathways or if its effects are mediated through upstream sensors of cellular stress.

Future research should focus on:

Identifying specific intracellular protein targets of PGA2: Utilizing proteomic approaches to identify proteins that form covalent adducts with PGA2 could reveal novel signaling nodes.

Investigating the existence of a specific PGA2 receptor: While less likely given its known mechanism of action, the possibility of a non-traditional receptor or binding protein cannot be entirely ruled out and warrants investigation.

Mapping the upstream signaling events: Delineating the precise molecular steps that connect PGA2 entry into the cell to the activation of downstream pathways like p53 will be crucial for a comprehensive understanding of its function.

A clearer picture of PGA2's molecular interactions will be instrumental in developing more targeted and effective therapeutic strategies.

Bridging Preclinical Findings to Clinical Relevance of this compound

Despite promising preclinical data, particularly in the field of oncology, the translation of this compound from a laboratory curiosity to a clinically relevant therapeutic agent faces significant challenges. There is currently no publicly available information on any clinical trials involving this compound for any indication.

The path from preclinical discovery to clinical application is fraught with hurdles, including:

Pharmacokinetics and Bioavailability: The in vivo stability, distribution, and metabolism of PGA2 are not well characterized. Its reactive nature, while important for its biological activity, may also lead to rapid inactivation and off-target effects.

Toxicity and Safety Profile: Comprehensive studies are needed to determine the potential toxicity of PGA2 in vivo and to establish a safe therapeutic window.

Lack of Selective Modulators: As discussed in section 6.1, the absence of selective agonists and antagonists for PGA2 makes it difficult to probe its functions in complex biological systems and to develop targeted therapies.

Regulatory Hurdles: The journey of any new chemical entity through the regulatory approval process is long and expensive, requiring extensive preclinical and clinical data to demonstrate safety and efficacy.

To bridge this translational gap, a concerted effort is required to:

Conduct comprehensive preclinical in vivo studies: Evaluating the efficacy and safety of PGA2 in animal models of cancer and inflammatory disease is a critical next step.

Develop stable and targeted delivery systems: Encapsulating PGA2 in nanoparticles or developing prodrugs could improve its pharmacokinetic profile and reduce off-target toxicity.

Identify biomarkers of response: Discovering biomarkers that predict which patients are most likely to respond to PGA2-based therapies would be invaluable for clinical trial design.

The journey to clinical relevance for this compound is still in its early stages. However, its unique anti-cancer properties provide a strong rationale for continued research and development efforts to overcome the existing challenges and unlock its therapeutic potential.

Q & A

Q. What are the primary biosynthetic pathways of prostaglandin A₂ (PGA₂) in mammalian systems?

PGA₂ is synthesized via the cyclooxygenase (COX) pathway from arachidonic acid. Experimental validation typically involves:

  • Enzyme inhibition assays : Using COX inhibitors (e.g., indomethacin) to block conversion of arachidonic acid to prostaglandin H₂ (PGH₂), followed by non-enzymatic isomerization to PGA₂ .
  • Mass spectrometry (MS) : Quantifying intermediates like PGH₂ and PGA₂ in tissue homogenates or cell cultures under controlled oxygen tension .
  • Isotope labeling : Tracing metabolic pathways using deuterated arachidonic acid to confirm enzymatic specificity .

Q. What analytical methods are most reliable for quantifying PGA₂ in biological samples?

  • Liquid chromatography-tandem MS (LC-MS/MS) : Provides high sensitivity (detection limits <1 pg/mL) and specificity for distinguishing PGA₂ from structurally similar eicosanoids (e.g., PGD₂, PGE₂) .
  • Immunoassays : Cross-reactivity validation is critical, as antibodies may bind to PGA₂ metabolites (e.g., 15-keto-PGA₂). Use competitive ELISAs with standardized controls to minimize false positives .
  • Chromatographic separation : Reverse-phase HPLC with UV detection (λ = 210 nm) for preliminary isolation before quantification .

Advanced Research Questions

Q. How does PGA₂ interact with thromboxane A₂ (TXA₂) and other eicosanoids in cardiovascular regulation?

  • In vivo models : Central administration of PGA₂ in rats induces dose-dependent increases in mean arterial pressure (MAP), partially blocked by TXA₂ synthase inhibitors (e.g., furegrelate) .
  • Receptor profiling : PGA₂ binds to peroxisome proliferator-activated receptors (PPARs), but its crosstalk with TXA₂ receptors (TP receptors) requires co-immunoprecipitation assays in vascular smooth muscle cells .
  • Data contradictions : Some studies report vasodilation at low PGA₂ concentrations vs. vasoconstriction at higher doses. Resolve via dose-response curves in isolated aortic rings .

Q. What experimental models are optimal for studying PGA₂'s role in inflammatory responses?

  • Cell-based systems : Macrophage cultures treated with LPS to induce COX-2 expression, followed by PGA₂ exposure. Measure IL-1β and TNF-α secretion via multiplex assays .
  • Genetic knockouts : Use PPARγ-deficient mice to isolate PGA₂-specific effects from other prostaglandins .
  • Human tissue explants : Synovial fluid from arthritis patients analyzed for PGA₂ levels correlated with disease severity .

Q. How can researchers resolve discrepancies in reported receptor binding affinities of PGA₂ across studies?

  • Standardization of assays : Compare radioligand binding (³H-PGA₂) in identical buffer conditions (pH 7.4, 1 mM Ca²⁺) to control for experimental variability .
  • Structural analysis : Molecular docking simulations to predict binding sites on PPAR isoforms, validated by site-directed mutagenesis .
  • Meta-analysis : Pool data from independent studies using random-effects models to identify confounding variables (e.g., tissue-specific receptor expression) .

Methodological Challenges

Q. What strategies mitigate the instability of PGA₂ during in vitro experiments?

  • Temperature control : Store samples at -80°C under nitrogen to prevent oxidation .
  • Antioxidant additives : Include 0.1% butylated hydroxytoluene (BHT) in extraction buffers .
  • Real-time monitoring : Use microdialysis probes in live tissue to measure PGA₂ degradation kinetics .

Q. How should conflicting data on PGA₂'s apoptotic effects in cancer cells be interpreted?

  • Dose-dependent effects : Test PGA₂ across a 10⁴-fold concentration range (1 nM–10 μM) to identify biphasic responses .
  • Cell line variability : Compare epithelial vs. mesenchymal cancer models (e.g., A549 vs. MDA-MB-231) to assess tissue-specific mechanisms .
  • Pathway inhibition : Co-treat with caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis vs. necrosis .

Future Research Directions

Q. What novel techniques could elucidate PGA₂'s role in neuroinflammation?

  • Single-cell RNA sequencing : Profile microglial responses to PGA₂ in Alzheimer’s disease models .
  • In vivo imaging : Two-photon microscopy to track PGA₂ diffusion across the blood-brain barrier in real time .
  • CRISPR-Cas9 screens : Identify genes modulating PGA₂ synthesis in astrocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
prostaglandin A2
Reactant of Route 2
prostaglandin A2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.